3-Fluoropiperidine hydrochloride

概要

説明

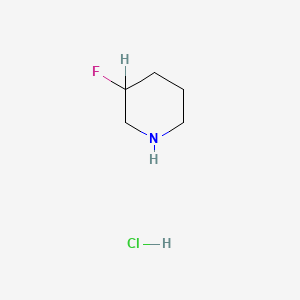

3-Fluoropiperidine hydrochloride: is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The introduction of a fluorine atom at the third position of the piperidine ring significantly alters its chemical and physical properties, making it a valuable compound in various scientific and industrial applications. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. For instance, 3-chloropiperidine can be reacted with a fluoride source such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield 3-fluoropiperidine. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

化学反応の分析

Nucleophilic Substitution Reactions

3-Fluoropiperidine hydrochloride participates in nucleophilic substitution reactions, particularly at the fluorine atom. For example, under basic conditions, the fluoride ion can act as a leaving group, enabling alkylation or arylation. A study demonstrated its use in Pd-catalyzed annulations with α-fluoro-β-ketoesters, yielding 3-fluoropiperidine derivatives with high diastereoselectivity (up to 88% yield) .

Hydrogenation and Cyclization

The compound serves as a precursor in hydrogenation reactions to generate saturated fluorinated piperidines. For instance, catalytic hydrogenation using Rh catalysts (e.g., Rh-CAAC) under mild H₂ pressure (1–4 bar) achieves chemoselective reduction of fluorinated pyridines to cis-3-fluoropiperidines with >95% diastereoselectivity .

Key Mechanistic Insight :

- Hydrogenation proceeds via dearomatization of pyridine intermediates, followed by stereoselective reduction .

- Solvent polarity influences conformational preferences (axial vs. equatorial fluorine), affecting reaction outcomes .

Acid-Base Reactions and Salt Formation

The hydrochloride form undergoes acid-base reactions with strong bases (e.g., NaOH) to regenerate freebase 3-fluoropiperidine. This property is exploited in purification steps, where neutralization and recrystallization enhance solubility and stability .

Example :

- Treatment with NaHCO₃ in water yields 3-fluoropiperidine freebase, which is extracted into organic solvents (e.g., CH₂Cl₂) .

Functional Group Transformations

The amine group in this compound reacts with electrophiles such as acyl chlorides or anhydrides. For example:

- Acylation : Reaction with trifluoroacetic anhydride forms stable trifluoroacetamide derivatives (used in NMR studies) .

- Boc Protection : Treatment with di-tert-butyl dicarbonate introduces Boc groups, enhancing stability for further synthetic steps .

| Reaction | Reagents | Application |

|---|---|---|

| Trifluoroacetylation | (CF₃CO)₂O, CH₂Cl₂ | Conformational analysis via NMR |

| Boc protection | Boc₂O, DMAP, CH₃CN | Intermediate for drug discovery |

Radical and Oxidation Reactions

While less common, this compound can undergo radical-mediated reactions. For example, exposure to peroxides initiates C–F bond cleavage, generating piperidine radicals detectable via EPR . Oxidation with KMnO₄ or CrO₃ typically degrades the piperidine ring, limiting synthetic utility.

Role in Organometallic Chemistry

The compound acts as a ligand in Pd-catalyzed cross-couplings. Its nitrogen lone pair coordinates to transition metals, facilitating oxidative aminofluorination of alkenes. A notable example is the enantioselective synthesis of β-fluoropiperidines using chiral Pd(II) catalysts (92% ee) .

Critical Factors :

- Ligand Choice : Quinoline-oxazoline (Quox) ligands enhance enantioselectivity .

- Additives : CsOCF₃ improves ee values by stabilizing transition states .

Stability and Reactivity Under Solvent Effects

Solvent polarity significantly impacts reactivity:

科学的研究の応用

Medicinal Chemistry

3-Fluoropiperidine hydrochloride is often employed as a building block in the synthesis of various pharmaceutical compounds. Its fluorine atom enhances the metabolic stability and bioactivity of the resulting molecules. Notably, it has been investigated for its role in developing drugs targeting central nervous system disorders, such as anxiety and depression.

Case Study: Antidepressant Development

A study highlighted the synthesis of a series of 3-fluoropiperidine derivatives that exhibited potent serotonin reuptake inhibition, suggesting potential applications as antidepressants . The incorporation of the fluorine atom was found to significantly improve the binding affinity to serotonin transporters.

Neuropharmacology

The compound has been studied for its effects on neurotransmitter systems. Research indicates that 3-fluoropiperidine derivatives can modulate dopamine and norepinephrine levels, making them candidates for treating neurodegenerative diseases and mood disorders.

Case Study: Dopamine Modulation

In experiments involving animal models, this compound demonstrated an ability to enhance dopaminergic signaling, which could be beneficial for conditions like Parkinson's disease . This modulation is attributed to its structural similarity to known psychoactive compounds.

Synthesis of Novel Compounds

The versatility of this compound allows it to serve as a precursor in synthesizing various heterocyclic compounds. These compounds are often explored for their biological activities, including antimicrobial and anticancer properties.

Table: Synthesis Pathways Using this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Alkylation | N-alkylated piperidines | |

| Cyclization | Heterocyclic compounds | |

| Functionalization | Fluorinated derivatives |

Pharmaceutical Formulations

This compound is also utilized in pharmaceutical formulations where it acts as an active pharmaceutical ingredient (API). Its properties allow for enhanced solubility and stability in various dosage forms.

Case Study: Formulation Development

Research has shown that formulations containing this compound exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts . This improvement is crucial for enhancing drug efficacy and patient compliance.

作用機序

The mechanism of action of 3-Fluoropiperidine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target site. The exact pathways involved vary depending on the biological system and the specific derivative used.

類似化合物との比較

Similar Compounds

- 3-Fluoropyrrolidine hydrochloride

- 4-Fluoropiperidine hydrochloride

- 3,3-Difluoropiperidine hydrochloride

- 4-(Trifluoromethyl)piperidine hydrochloride

Uniqueness

3-Fluoropiperidine hydrochloride is unique due to the specific position of the fluorine atom on the piperidine ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where other fluorinated piperidines may not be as effective.

生物活性

3-Fluoropiperidine hydrochloride is a fluorinated derivative of piperidine that has garnered attention in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound (chemical formula: CHClFN) features a fluorine atom at the third position of the piperidine ring, contributing to its distinct chemical behavior. It exists in two stereoisomeric forms: (3R)-3-fluoropiperidine hydrochloride and (3S)-3-fluoropiperidine hydrochloride. The molecular weight is approximately 139.60 g/mol, and it appears as a white to off-white crystalline solid, soluble in water and organic solvents.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and ion channels. The presence of the fluorine atom enhances its binding affinity to various enzymes and receptors, modulating their activity. This interaction can lead to diverse biological effects depending on the specific target involved.

Key Mechanisms

- Neurotransmitter Interaction : this compound has been shown to influence neurotransmitter systems, potentially affecting mood, cognition, and behavior.

- Ion Channel Modulation : The compound may alter the function of ion channels, impacting cellular excitability and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antidepressant Effects : Some studies suggest that compounds with similar structures may exhibit antidepressant-like effects by modulating serotonin and norepinephrine pathways.

- Analgesic Properties : Preliminary findings indicate potential analgesic effects, warranting further investigation into pain management applications.

- Antimicrobial Activity : There is emerging interest in the antimicrobial properties of fluorinated piperidines, including this compound .

Comparative Analysis with Similar Compounds

The unique positioning of the fluorine atom in 3-fluoropiperidine distinguishes it from other fluorinated piperidines. The following table summarizes key comparisons between this compound and related compounds:

| Compound Name | Fluorine Position | Notable Biological Activity |

|---|---|---|

| 1-Fluoropiperidine | First Position | Different receptor binding profile |

| 2-Fluoropiperidine | Second Position | Potentially different activity |

| 3-Fluoropiperidine | Third Position | Modulates neurotransmitter systems |

| 4-Fluoropiperidine | Fourth Position | Variations in pharmacological effects |

| Piperidine | None | Baseline for comparison |

Research Findings

Recent studies have explored the conformational behavior of fluorinated piperidines, including this compound. These investigations utilize NMR spectroscopy to assess the axial preference of fluorinated compounds, revealing insights into their stability and reactivity .

Case Studies

- Antidepressant Activity : A study examining various piperidine derivatives found that those with fluorination exhibited enhanced binding affinities to serotonin receptors compared to their non-fluorinated counterparts.

- Ion Channel Studies : Research on ion channel modulation indicated that this compound could influence calcium channel activity, suggesting potential applications in cardiovascular therapeutics.

Applications

The versatility of this compound extends across multiple domains:

特性

IUPAC Name |

3-fluoropiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJUBLSLAULIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116574-75-5, 737000-77-0 | |

| Record name | 3-Fluoropiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluoropiperidine HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。